Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)-
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Overview
Description
Acetamide, N-(1-tricyclo[33113,7]dec-1-ylethyl)- is a chemical compound with the molecular formula C14H23NO It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- can be synthesized through several methods. One common approach involves the Ritter reaction, where adamantane is reacted with acetonitrile in the presence of sulfuric acid to form N-(1-adamantyl)acetamide . This intermediate can then be further modified to obtain Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)-.
Another method involves the reaction of 1-bromoadamantane with formamide to produce N-(1-adamantyl)formamide, which is then hydrolyzed to yield Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- . This two-step procedure is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- has several applications in scientific research:
Mechanism of Action
The mechanism by which Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with viral proteins or neurotransmitter receptors, thereby inhibiting viral replication or modulating neurological activity . The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Acetamidoadamantane
- 1-Acetylaminoadamantane
- 1-Acetamino adamantane
- Acetamide, N-tricyclo[3.3.1.1(3,7)]dec-1-yl-
- Acetamide, N-1-adamantyl-
- 1-Adamantylacetamide
Uniqueness
Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Compared to other adamantane derivatives, it may exhibit different reactivity patterns and interactions with biological targets, making it valuable for specialized applications .
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-9(15-10(2)16)14-6-11-3-12(7-14)5-13(4-11)8-14/h9,11-13H,3-8H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEIBESKFFIEPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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